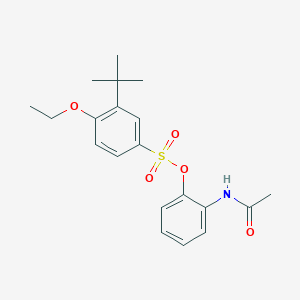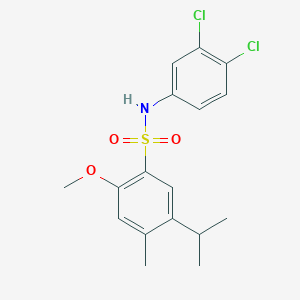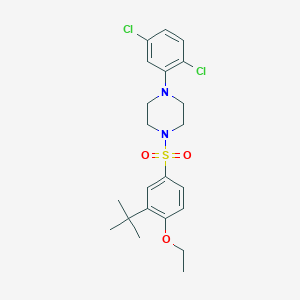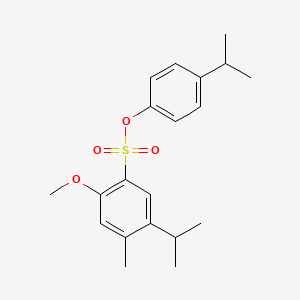
(2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate, also known as ABE-ES, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonate ester that is commonly used as a reagent in various chemical reactions, and has been shown to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
(2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of enzyme kinetics, and the development of new analytical techniques. The sulfonate ester group in this compound is a versatile functional group that can be used to modify other molecules, making it a valuable reagent in organic synthesis. In addition, this compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme kinetics and mechanism of action.
Mechanism of Action
The mechanism of action of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond between the sulfonate ester group and a nucleophilic residue on the enzyme. This covalent bond formation can lead to irreversible inhibition of the enzyme, making this compound a potent inhibitor of certain enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and urease. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is its versatility as a reagent in organic synthesis. The sulfonate ester group can be used to modify other molecules, making it a valuable tool for the synthesis of novel compounds. In addition, this compound has been shown to be a potent inhibitor of certain enzymes, making it a useful tool for studying enzyme kinetics and mechanism of action. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate. One potential area of research is the development of new therapeutic agents based on the anti-inflammatory and anti-cancer properties of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in enzyme inhibition. Finally, the synthesis of new derivatives of this compound could lead to the development of new reagents for use in organic synthesis and other scientific research applications.
Conclusion:
In conclusion, this compound, or this compound, is a sulfonate ester that has been extensively studied for its potential applications in scientific research. The synthesis of this compound is relatively simple, and it has been shown to exhibit a range of interesting biochemical and physiological effects. This compound has been used in a variety of scientific research applications, including the synthesis of novel compounds and the study of enzyme kinetics. While there are some limitations to its use, this compound has the potential to be a valuable tool in the development of new therapeutic agents and the study of enzyme inhibition.
Synthesis Methods
The synthesis of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate involves the reaction of 2-acetamidophenol with 3-tert-butyl-4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate amide, which is then treated with an acid to yield the final product. The synthesis of this compound is relatively simple and can be carried out in moderate to high yields.
properties
IUPAC Name |
(2-acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-6-25-18-12-11-15(13-16(18)20(3,4)5)27(23,24)26-19-10-8-7-9-17(19)21-14(2)22/h7-13H,6H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETYYIXMCGRCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile](/img/structure/B7440259.png)
![1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)

![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)


